molecular formula C7H4ClF3 B185488 1-(Chlorodifluoromethyl)-2-fluorobenzene CAS No. 17054-13-6

1-(Chlorodifluoromethyl)-2-fluorobenzene

Cat. No.: B185488
CAS No.: 17054-13-6
M. Wt: 180.55 g/mol
InChI Key: MAPGNFOESSJGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chlorodifluoromethyl)-2-fluorobenzene is an organofluorine compound characterized by the presence of both chlorine and fluorine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Chlorodifluoromethyl)-2-fluorobenzene can be synthesized through various methods. One common approach involves the reaction of 2-fluorobenzaldehyde with chlorodifluoromethyltrimethylsilane (TMSCF2Cl) in the presence of a base such as potassium carbonate. This reaction typically occurs under mild conditions and yields the desired product with high efficiency .

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions: 1-(Chlorodifluoromethyl)-2-fluorobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Depending on the nucleophile, products can include 1-(difluoromethyl)-2-fluorobenzene derivatives.

    Oxidation Products: Fluorinated benzoic acids.

    Reduction Products: Difluoromethylated benzene derivatives.

Scientific Research Applications

1-(Chlorodifluoromethyl)-2-fluorobenzene has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Chlorodifluoromethyl)-2-fluorobenzene in biological systems involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s ability to form hydrogen bonds and interact with enzyme active sites, potentially inhibiting or modifying enzyme activity. The compound’s lipophilicity also allows it to penetrate cell membranes more effectively, influencing various cellular pathways .

Comparison with Similar Compounds

  • (Bromodifluoromethyl)trimethylsilane (TMSCF2Br)
  • (Trifluoromethyl)trimethylsilane (TMSCF3)
  • 1,1-Difluoroalkenes

Comparison: 1-(Chlorodifluoromethyl)-2-fluorobenzene is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties compared to its analogs. For instance, TMSCF2Cl is more reactive in nucleophilic substitution reactions compared to TMSCF2Br and TMSCF3, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

1-[chloro(difluoro)methyl]-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF3/c8-7(10,11)5-3-1-2-4-6(5)9/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPGNFOESSJGBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623820
Record name 1-[Chloro(difluoro)methyl]-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17054-13-6
Record name 1-[Chloro(difluoro)methyl]-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.